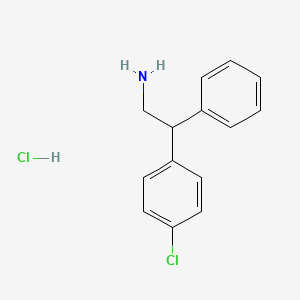

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGYPNIZCSHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590013 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-50-5 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research.[1] The methodologies outlined herein are grounded in established chemical principles, offering a robust framework for its preparation and characterization.

I. Strategic Approach to Synthesis

The synthesis of this compound is predicated on a multi-step pathway that begins with the formation of an intermediate, 2-amino-1-(4-chlorophenyl)ethan-1-one, and proceeds through reductive amination. This route is favored for its efficiency and the commercial availability of the starting materials.

A. Rationale for Synthetic Pathway Selection

The chosen synthetic strategy involves the reduction of an α-amino ketone. This approach is advantageous as it allows for the direct introduction of the amine functionality, which can then be further elaborated. The use of a strong reducing agent like sodium borohydride ensures high conversion to the corresponding amino alcohol, a key intermediate. Subsequent conversion of the alcohol to the chloride and final reduction yields the target primary amine.

B. Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

C. Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)-1-phenylethan-1-ol

-

α-Bromination of 4-Chlorobenzoylbenzene: To a solution of 4-chlorobenzoylbenzene in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product, 2-bromo-1-(4-chlorophenyl)-1-phenylethan-1-one, is collected by filtration.

-

Amination: The crude bromo-ketone is dissolved in an appropriate solvent (e.g., ethanol) and treated with an excess of aqueous ammonia. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.

-

Reduction with Sodium Borohydride: The resulting amino-ketone is dissolved in methanol. Sodium borohydride is added portion-wise at 0-5 °C.[2][3][4] The reaction is stirred for several hours at room temperature. Water is then carefully added to quench the excess reagent. The product, 2-amino-1-(4-chlorophenyl)-1-phenylethan-1-ol, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 2: Conversion to 1-Chloro-2-(4-chlorophenyl)-2-phenylethan-1-amine

-

Chlorination with Thionyl Chloride: The amino alcohol is dissolved in a dry, inert solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at 0 °C.[5][6][7] The reaction mixture is then allowed to warm to room temperature and stirred until completion. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude chloro-amine.

Step 3: Reduction and Hydrochloride Salt Formation

-

Catalytic Hydrogenation: The crude chloro-amine is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored for the uptake of hydrogen.

-

Hydrochloride Salt Formation: After the reduction is complete, the catalyst is filtered off. The filtrate, containing the free base of 2-(4-chlorophenyl)-2-phenylethylamine, is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.[8]

-

Purification: The crude hydrochloride salt is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white to off-white crystalline solid.[1][9][10]

II. Rigorous Structural Elucidation

A battery of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized this compound.

A. Analytical Workflow for Structural Confirmation

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

B. Spectroscopic Data and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides crucial information about the number and connectivity of protons in the molecule. The expected signals for this compound are summarized in the table below.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts are also detailed in the table.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.50 | Multiplet | 9H | Ar-H |

| Methine Proton | 4.50 - 4.60 | Triplet | 1H | CH-Ar |

| Methylene Protons | 3.20 - 3.40 | Multiplet | 2H | CH₂-N |

| Amine Protons | 8.00 - 8.50 | Broad Singlet | 3H | NH₃⁺ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 125.0 - 145.0 | Ar-C |

| Methine Carbon | 55.0 - 60.0 | CH-Ar |

| Methylene Carbon | 45.0 - 50.0 | CH₂-N |

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is expected to be observed. Fragmentation patterns can provide further structural information.[11][12] Phenethylamine derivatives are known to undergo characteristic fragmentation, often involving cleavage adjacent to the nitrogen atom.[13][14]

| Mass Spectrometry (ESI-MS) | Expected m/z | Assignment |

| Molecular Ion | 268.07 (for C₁₄H₁₅Cl₂N) | [M+H]⁺ |

3. Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amine and aromatic moieties.

| Infrared (FTIR) Spectroscopy | Expected Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch (Ammonium) | 3000 - 3300 (broad) | R-NH₃⁺ |

| C-H Stretch (Aromatic) | 3000 - 3100 | Ar-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | Ar C=C |

| C-N Stretch | 1000 - 1250 | C-N |

| C-Cl Stretch | 700 - 800 | Ar-Cl |

III. Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

Sodium Borohydride (NaBH₄): This is a water-reactive chemical that can release flammable gases upon contact with water.[2] It is also toxic if ingested or absorbed through the skin.[2] Handle in a well-ventilated fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[2][15]

-

Thionyl Chloride (SOCl₂): This is a corrosive and toxic substance that causes severe skin burns and eye damage.[5] It is also harmful if inhaled.[5] All manipulations must be performed in a chemical fume hood.[7] Wear appropriate PPE, including gloves, safety goggles, and a face shield.[5]

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[5] An eyewash station and safety shower should be readily accessible.[6][7]

IV. Conclusion

The synthesis and structural elucidation of this compound can be achieved through a well-defined and reproducible process. The combination of a robust synthetic route and comprehensive spectroscopic analysis ensures the production of a highly pure and well-characterized compound, suitable for advanced research applications.

References

- Standard Operating Procedure for Sodium Borohydride. (2012).

- Thionyl chloride - Safety D

- Sodium Borohydride SOP. (n.d.). OSU Chemistry.

- Sodium Borohydride. (n.d.). ESPI Metals.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Toxic Powders SOP Templ

- SOP 0079 - Thionyl Chloride - Standard Oper

- Sodium borohydride - Safety D

- THIONYL CHLORIDE - CAMEO Chemicals. (n.d.). NOAA.

- Safety D

- Supplementary Inform

- This compound(21998-50-5) 1 h nmr. (n.d.). ChemicalBook.

- This compound | CAS 21998-50-5. (n.d.). Santa Cruz Biotechnology.

- CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride. (n.d.). CymitQuimica.

- Recovery of amines from by-product chloride salts. (1987).

- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz

- Recrystalliz

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

- 2-Phenylethylamine hydrochloride. (n.d.). PubChem.

- This compound | 21998-50-5. (n.d.). Sigma-Aldrich.

- BMRB entry bmse000307 - 2-Amino-1-phenylethanol. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.

- ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Strona główna.

- Structure of phenethylamine hydrochloride. (2008).

- 2-(4-Chlorophenyl)ethylamine. (n.d.). PubChem.

- Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.).

- Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020).

- 2-(4-Chlorophenyl)-N-phenylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-Phenylethylamine. (2023). American Chemical Society.

- Phenylethanolamine. (n.d.). PubChem.

- Preparation method of phenylethylamine. (n.d.).

- 2-AMINO-1-PHENYLETHANOL | 7568-93-6. (n.d.). ChemicalBook.

- Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63–68.

- 2-Amino-1-phenylethanol 98 7568-93-6. (n.d.). Sigma-Aldrich.

Sources

- 1. CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydr… [cymitquimica.com]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. chemistry.osu.edu [chemistry.osu.edu]

- 4. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. drexel.edu [drexel.edu]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 14. researchgate.net [researchgate.net]

- 15. Sodium Borohydride - ESPI Metals [espimetals.com]

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 2-(4-Chlorophenyl)-2-phenylethylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride (HCl). As a member of the phenethylamine class, this compound holds significant interest for researchers in medicinal chemistry and pharmacology. This document delves into its chemical identity, physical properties, and spectral characteristics. Furthermore, it outlines detailed protocols for its characterization using modern analytical techniques, discusses a probable synthetic route and potential impurities, and addresses its stability. This guide is intended to be a valuable resource for scientists engaged in the research and development of related compounds.

Introduction

Phenethylamines are a class of organic compounds containing a phenyl ring attached to an ethylamine group.[1] This structural motif is the backbone for a wide range of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs.[2] Modifications to the phenyl ring or the ethylamine side chain can significantly alter the pharmacological and toxicological properties of these compounds. The subject of this guide, 2-(4-Chlorophenyl)-2-phenylethylamine HCl, is a derivative of phenethylamine featuring a chlorine atom on one of the phenyl rings. The presence of the halogen can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. The hydrochloride salt form is commonly used to improve the compound's solubility and stability.[3] A thorough understanding of its physicochemical properties and a robust analytical characterization are paramount for its application in research and drug development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Identity

-

IUPAC Name: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride

-

CAS Number: 21998-50-5[3]

-

Molecular Formula: C₁₄H₁₅Cl₂N[3]

-

Molecular Weight: 268.18 g/mol [3]

-

Chemical Structure:

Physical Properties

A summary of the key physical properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is presented in Table 1. It is typically a white to off-white crystalline powder.[3]

Table 1: Physical Properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data not available | |

| Solubility | Soluble in water and organic solvents | [3] |

| pKa | Data not available (Predicted to be around 9-10 based on the primary amine) |

Expert Insight: The lack of a reported experimental melting point in readily available literature suggests that this compound may not have been extensively characterized in the public domain. For research purposes, an experimental determination using a standard technique like capillary melting point apparatus is highly recommended. The solubility in a range of pharmaceutically relevant solvents (e.g., ethanol, methanol, DMSO, buffered aqueous solutions) should also be experimentally determined to guide formulation development. The pKa is a critical parameter influencing a drug's ionization state at different physiological pHs, which in turn affects its absorption and distribution. While a pKa value can be predicted using computational models, experimental determination via potentiometric titration is the gold standard.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. This section provides an overview of the expected spectral data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl. While experimental spectra for this specific compound are not widely published, predicted data and comparisons with the parent compound, 2-phenylethylamine, can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the 4-chlorophenyl rings, as well as signals for the methine (CH) and methylene (CH₂) protons of the ethylamine chain. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the deshielding effect of the aromatic rings.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Signals for the aromatic carbons, the methine carbon, and the methylene carbon are expected. The chemical shifts of the carbons in the 4-chlorophenyl ring will be particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is expected to show characteristic absorption bands for:

-

N-H stretching: Vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. As a hydrochloride salt, these peaks may be broadened and shifted.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

C-N stretching: This vibration is expected in the 1020-1250 cm⁻¹ range.

-

C-Cl stretching: A characteristic absorption for the carbon-chlorine bond should be present, typically in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-Chlorophenyl)-2-phenylethylamine, electron ionization (EI) would likely lead to fragmentation. The molecular ion peak (M⁺) would be observed, and characteristic fragments would arise from the cleavage of the C-C bond between the two phenyl rings and the ethylamine side chain, as well as the loss of the amine group.

Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of any compound intended for further development.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity assessment of 2-(4-Chlorophenyl)-2-phenylethylamine HCl.

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 2.5-3.5 to ensure the amine is protonated) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance, likely around 210-230 nm due to the phenyl and chlorophenyl chromophores.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Expert Insight: The choice of a C18 column is based on the nonpolar nature of the molecule. The acidic mobile phase is crucial for good peak shape by preventing the interaction of the basic amine with residual silanols on the stationary phase. Method development would involve optimizing the mobile phase composition to achieve adequate resolution from any potential impurities.

Workflow for HPLC Method Development:

Caption: Workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of 2-(4-Chlorophenyl)-2-phenylethylamine, particularly for detecting volatile impurities. As the hydrochloride salt is non-volatile, a derivatization step is typically required.

Proposed GC-MS Method:

-

Sample Preparation: The HCl salt is first converted to the free base by treatment with a suitable base (e.g., NaOH).

-

Derivatization: The free base is then derivatized to increase its volatility and improve its chromatographic properties. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the analyte and any impurities.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Full scan mode for qualitative analysis and identification of unknown impurities, or selected ion monitoring (SIM) mode for quantitative analysis with higher sensitivity.

-

Expert Insight: The derivatization step is critical for successful GC-MS analysis of this compound. The choice of derivatizing agent should be carefully considered to ensure a complete and reproducible reaction. The mass spectrum of the derivatized compound will be different from the underivatized form and will need to be interpreted accordingly.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis requiring derivatization.

Synthesis and Potential Impurities

While a specific synthetic route for 2-(4-Chlorophenyl)-2-phenylethylamine HCl is not detailed in readily available literature, a plausible pathway can be proposed based on known organic chemistry reactions for the synthesis of similar 2,2-diaryl-ethylamines.

Proposed Synthetic Route

A common approach for the synthesis of 2,2-diaryl-ethylamines involves the reduction of a corresponding nitrile or amide. A probable synthetic route is outlined below:

-

Friedel-Crafts Acylation: Reaction of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-chlorophenyl)-2-phenylethan-1-one.

-

Reductive Amination: The resulting ketone can then be subjected to reductive amination. This can be achieved in a one-pot reaction with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride), or through the formation of an intermediate oxime followed by reduction.

-

Formation of the Hydrochloride Salt: The final free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Diagram of Proposed Synthetic Pathway:

Caption: A plausible synthetic route to the target compound.

Potential Impurities

Based on the proposed synthetic route, several process-related impurities could be present in the final product:

-

Starting Materials: Unreacted chlorobenzene and phenylacetyl chloride.

-

Intermediates: Residual 1-(4-chlorophenyl)-2-phenylethan-1-one.

-

By-products of Reductive Amination: Over-alkylation products (secondary or tertiary amines) or by-products from side reactions of the reducing agent.

-

Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities could be formed.

Expert Insight: A thorough impurity profile is a critical component of any drug development program. The identification and quantification of impurities are essential for ensuring the safety and efficacy of the final product. The analytical methods described in Section 4 should be validated for their ability to separate and detect these potential impurities.

Stability

The stability of a compound under various environmental conditions (e.g., temperature, humidity, light) is a crucial parameter that influences its shelf-life and storage requirements. Phenethylamine hydrochlorides are generally more stable than their free base counterparts.[4]

Forced Degradation Studies: To assess the intrinsic stability of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

-

Oxidative Degradation: Exposure to hydrogen peroxide.

-

Thermal Degradation: Heating the solid material.

-

Photodegradation: Exposure to UV and visible light.

The degradation products should be separated and characterized using techniques like HPLC-MS. The developed HPLC method should be able to resolve the parent compound from all significant degradation products, thus qualifying it as a stability-indicating method.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and characterization of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. While there is a notable absence of extensive experimental data in the public domain, this guide has offered predicted properties, proposed analytical methodologies, and a plausible synthetic route with potential impurities. For researchers and scientists working with this compound, the information and proposed workflows herein serve as a robust starting point for its comprehensive analysis and further development. The experimental determination of the missing physicochemical data and the validation of the proposed analytical methods are critical next steps for any serious investigation involving this compound.

References

-

Wikipedia. (2024). Phenethylamine. [Link]

-

Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2023). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 28(15), 5831. [Link]

-

Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1269. [Link]

-

PubChem. (n.d.). Phenethylamine. [Link]

-

The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(18), 8928-8937. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a substituted phenethylamine derivative. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles of the phenethylamine class, this document elucidates the likely molecular targets and downstream signaling pathways. The primary hypothesis posits that this compound functions as a modulator of monoamine neurotransmitter systems, with a potential for significant interaction with dopamine and serotonin transporters and receptors. This guide details the experimental methodologies required to empirically validate these hypotheses, offering a roadmap for future research and development.

Introduction: Unveiling a Novel Phenethylamine Derivative

This compound belongs to the vast and pharmacologically diverse class of phenethylamines, which includes endogenous neurotransmitters, prescription medications, and psychoactive compounds.[1][2] The core phenethylamine structure, a phenyl ring attached to an ethylamine side chain, serves as a foundational scaffold for a wide array of neuroactive substances.[1] The subject of this guide is distinguished by two key substitutions: a phenyl group and a 4-chlorophenyl group both attached to the alpha-carbon of the ethylamine backbone. The hydrochloride salt form enhances the compound's stability and solubility for research applications.

The presence of the 4-chloro substitution on one of the phenyl rings is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound, often influencing its affinity for and activity at biological targets.[3] This guide will systematically explore the probable mechanistic pathways through which this compound exerts its effects, grounded in the established pharmacology of its structural relatives.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacology of structurally related phenethylamines, the primary putative mechanism of action for this compound is the modulation of monoaminergic neurotransmission. This modulation is likely multifaceted, involving interactions with monoamine transporters and G-protein coupled receptors (GPCRs).

Interaction with Monoamine Transporters

A principal hypothesis is that this compound acts as a ligand for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, potentiating their effects.

The 4-chloro substitution on the phenyl ring is known to enhance affinity for the serotonin transporter.[3] For instance, the addition of a 4-chloro moiety to amphetamine and cathinone derivatives systematically improves their potency at SERT.[3] While 4-chloro-2,5-dimethoxyphenethylamine (2C-C) shows little to no affinity for monoamine transporters, this is likely influenced by the additional methoxy groups.[4] Given the structural similarity to p-chlorophenylethylamine, which has been shown to affect the uptake and release of amine neurotransmitters, it is highly probable that this compound will exhibit inhibitory activity at one or more of the monoamine transporters.[5]

Hypothesized Activity Profile at Monoamine Transporters:

| Transporter | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Inhibitor/Releaser | The phenethylamine backbone is a well-established pharmacophore for DAT ligands.[6] |

| Serotonin Transporter (SERT) | Inhibitor | The 4-chloro substitution is known to increase affinity for SERT in related compounds.[3] |

| Norepinephrine Transporter (NET) | Inhibitor | General activity at monoamine transporters is a hallmark of the phenethylamine class. |

Engagement of Serotonin and Dopamine Receptors

Beyond transporter interactions, phenethylamines can also act as direct agonists or antagonists at various serotonin and dopamine receptor subtypes. The 4-chloro substitution, in particular, suggests a potential for significant interaction with the 5-HT₂ receptor family.

Studies on substituted phenethylamines have demonstrated that halogen groups on the phenyl ring can positively influence binding affinity for the 5-HT₂A receptor.[7] For example, 4-chloro-2,5-dimethoxyphenethylamine (2C-C) is a potent 5-HT₂ receptor agonist.[4] It is therefore plausible that this compound possesses affinity for 5-HT₂A and possibly other 5-HT₂ subtypes (5-HT₂B and 5-HT₂C).

Furthermore, derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have been synthesized as dopamine D₂ receptor ligands, indicating that the chlorophenyl moiety can be accommodated within the dopamine receptor binding pocket.[8]

Hypothesized Receptor Binding Profile:

| Receptor | Predicted Activity | Rationale |

| 5-HT₂A Receptor | Agonist/Partial Agonist | Halogenated phenethylamines often exhibit affinity for this receptor subtype.[7] |

| Dopamine D₂ Receptor | Ligand (Agonist/Antagonist) | The chlorophenyl group is present in known D₂ receptor ligands.[8] |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

A more recently discovered mechanism for phenethylamine action is through the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR that modulates monoaminergic neurotransmission.[9] Beta-phenylethylamine itself is a potent agonist at TAAR1.[9] Activation of TAAR1 can lead to a reduction in the firing rate of monoamine neurons and can also influence the function of monoamine transporters.[10] It is therefore a strong possibility that this compound also acts as a TAAR1 agonist, which would contribute to its overall effect on monoamine systems.

Proposed Experimental Validation

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this investigation.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters, as well as for a panel of relevant GPCRs (e.g., 5-HT₂A, 5-HT₂C, D₂, etc.).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target transporter or receptor.

-

Competitive Binding: Incubate the membrane preparations with a known radioligand for the target protein in the presence of increasing concentrations of this compound.

-

Separation and Detection: Separate the bound and free radioligand using rapid filtration.

-

Data Analysis: Quantify the amount of bound radioligand using liquid scintillation counting and calculate the Ki value using non-linear regression analysis.

dot

Caption: Workflow for Radioligand Binding Assay.

Objective: To determine the functional activity (IC₅₀) of this compound as an inhibitor of monoamine transporter function.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Quantification and Analysis: Lyse the cells and quantify the amount of accumulated radiolabeled substrate using liquid scintillation counting. Calculate the IC₅₀ value.

dot

Caption: Workflow for Monoamine Transporter Uptake Assay.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Methodology:

-

Calcium Flux Assays (for Gq-coupled receptors like 5-HT₂A): Measure changes in intracellular calcium levels in response to the compound in cells expressing the receptor of interest.

-

cAMP Assays (for Gs- or Gi-coupled receptors): Measure the accumulation or inhibition of cyclic AMP in response to the compound in cells expressing the receptor of interest.

In Vivo Studies

Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex, striatum) of freely moving animals.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a rodent model.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To characterize the behavioral effects of this compound and correlate them with its neurochemical actions.

Relevant Behavioral Assays:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Drug Discrimination: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants, hallucinogens).

-

Conditioned Place Preference/Self-Administration: To evaluate the rewarding and reinforcing properties of the compound.

Predicted Pharmacological Profile and Therapeutic Potential

Based on the analysis of its structural analogs, this compound is predicted to be a centrally active compound with a significant impact on dopamine and serotonin systems. The 4-chloro substitution likely confers a notable affinity for the serotonin transporter, potentially leading to a profile as a serotonin-dopamine reuptake inhibitor (SDRI). Such a profile is of significant interest in the development of treatments for depression, anxiety disorders, and certain substance use disorders.

The potential for direct receptor agonism, particularly at 5-HT₂A receptors, could introduce additional psychoactive effects, the nature of which would depend on the compound's efficacy at this receptor. Agonism at TAAR1 could further modulate the overall effects on monoamine systems, potentially attenuating some of the more pronounced stimulant effects.

Conclusion

The putative mechanism of action of this compound centers on its likely interaction with key components of the monoaminergic neurotransmitter systems. The presented hypotheses, derived from a thorough analysis of the structure-activity relationships of related phenethylamines, provide a robust framework for guiding future empirical investigation. The detailed experimental protocols outlined in this guide offer a clear path to elucidating the precise pharmacological profile of this novel compound, which holds potential for further development as a therapeutic agent. Rigorous in vitro and in vivo characterization is essential to fully understand its mechanism of action and to determine its potential clinical utility and safety profile.

References

-

Garrido, N. M., Díez, D., & García-González, Á. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 233. [Link]

-

Kim, M., Park, J., Lee, S., Kim, J., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 453–463. [Link]

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Gruber, J. W., Bulling, S., & Mayer, F. P. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4558–4572. [Link]

-

Wikipedia. (2024). 2C-C. [Link]

-

Kim, S., Cheong, J. H., & Kim, K. M. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 464–472. [Link]

-

Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617–628. [Link]

-

Nieto, C., Manchado, A., García-González, Á., Díez, D., & Garrido, N. M. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1880–1893. [Link]

-

Revel, F. G., Moreau, J. L., & Gainetdinov, R. R. (2012). Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine. Neuropsychopharmacology, 37(8), 1936–1948. [Link]

-

Hwang, E. C., & Van Woert, M. H. (1979). Behavioral and biochemical actions of p-chlorophenylethylamine (p-CPEA) in mice. Life sciences, 24(7), 595–601. [Link]

-

Szasz, T., & Papp, K. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. [Link]

-

Brønstrup, G., & Gharpure, A. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

-

Irie, K., & Muraki, K. (2018). Effects of β-phenylethylamine on the hypothalamo-pituitary-adrenal axis in the male rat. Journal of neuroendocrinology, 30(10), e12648. [Link]

-

Wikipedia. (2024). 2C (psychedelics). [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved January 21, 2026, from [Link]

-

Baker, G. B., Bertollini, A., del Carmine, R., Martin, I. L., & Raiteri, M. (1976). Effects of p-chloro-beta-phenylethylamine on the uptake and release of putative amine neurotransmitters in rat brain [proceedings]. British journal of pharmacology, 58(3), 420P. [Link]

-

Muraki, K., & Irie, K. (2000). Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex. European journal of pharmacology, 389(2-3), 183–190. [Link]

-

Wikipedia. (2024). 2C-B. [Link]

-

Leszkovszky, G., Tardos, L., Erdély, I., & Harsányi, K. (1966). The pharmacology of diphenylalkyl derivatives. I. Comparative studies of coronary dilator diphenylalkylamine derivatives. Acta physiologica Academiae Scientiarum Hungaricae, 29(3), 283–297. [Link]

-

Matsumoto, R. R., Shaikh, J., Wilson, L. L., & Poupaert, J. H. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6864–6867. [Link]

-

Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA research monograph, 105, 154–160. [Link]

-

Mattson, R. J., Catt, J. D., & McGarry, D. G. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & medicinal chemistry letters, 15(4), 911–914. [Link]

-

Claudi, F., Giorgioni, G., Di Stefano, A., Abbracchio, M. P., Paoletti, A. M., & Balduini, W. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of medicinal chemistry, 35(23), 4408–4414. [Link]

-

Abe, N., Gatley, S. J., & Makriyannis, A. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved January 21, 2026, from [Link]

-

Boja, J. W., & Kuhar, M. J. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Synapse (New York, N.Y.), 19(3), 233–239. [Link]

-

Roubert, C., & Giros, B. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. The Journal of biological chemistry, 276(11), 8196–8203. [Link]

-

Foley, C. K., & Miller, G. M. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS medicinal chemistry letters, 5(3), 262–267. [Link]

-

De Hert, M., & Peuskens, J. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 18(27), 4216–4226. [Link]

-

Andrade, C. (2011). Antidepressant affinity groups by affinity for serotonin transporter*. The Journal of clinical psychiatry, 72(12), 1667. [Link]

-

Izenwasser, S., & Trudell, M. L. (1995). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry, 38(19), 3785–3792. [Link]

-

Vanover, K. E., & Davis, R. E. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 312(2), 797–807. [Link]

Sources

- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2C-C - Wikipedia [en.wikipedia.org]

- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0034432A2 - Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them - Google Patents [patents.google.com]

- 7. WO1998026775A1 - Phenylethylamine derivatives - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]

- 10. KR940007746B1 - Process for producing substituted phenethylamine derivatives - Google Patents [patents.google.com]

In vitro receptor binding affinity of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

An In-Depth Technical Guide to Determining the In Vitro Receptor Binding Affinity of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of this compound, a phenethylamine derivative. Phenethylamines are a well-established class of compounds with significant central nervous system activity, largely through their interaction with monoamine neurotransmitter systems.[1][2][3] Understanding the receptor binding affinity of a novel analogue like this compound is a critical first step in elucidating its pharmacological profile. This document details the theoretical underpinnings, experimental design considerations, and step-by-step protocols for conducting competitive radioligand binding assays to determine the inhibition constant (Kᵢ) at key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] By synthesizing established methodologies with expert insights, this guide serves as a practical and authoritative resource for obtaining robust and reproducible binding affinity data.

Introduction: The Scientific Imperative

The 2-phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters such as dopamine and norepinephrine, as well as a vast array of synthetic central nervous system stimulants and therapeutic agents.[2][3] The addition of substituents to this core structure, such as the 4-chlorophenyl group in the compound of interest, can dramatically alter its potency, selectivity, and mechanism of action.

The primary objective of this guide is to define the affinity of this compound for its molecular targets. Affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Kᵢ), is the inverse measure of the strength of the binding interaction between a ligand and a receptor. This parameter is fundamental to:

-

Potency Assessment: High affinity (low Kᵢ value) is often correlated with high biological potency.

-

Selectivity Profiling: Comparing Kᵢ values across a panel of receptors (e.g., DAT, NET, SERT) reveals the compound's selectivity, which is a key predictor of its therapeutic window and side-effect profile.

-

Structure-Activity Relationship (SAR) Studies: Affinity data are crucial for guiding medicinal chemistry efforts to optimize lead compounds.[6][7][8]

Given its structural similarity to known monoamine reuptake inhibitors, the most probable high-affinity targets for this compound are the transporters responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][9] Therefore, this guide will focus on methodologies for profiling the compound against these three critical targets.

Theoretical Foundation: The Principles of Competitive Binding

The determination of binding affinity for an unlabeled compound (the "competitor") is most commonly achieved through a competitive radioligand binding assay. This technique relies on the principles of the Law of Mass Action.

In this assay, a fixed concentration of a radiolabeled ligand ("radioligand") with known high affinity for the target receptor is incubated with the receptor source. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.

The key parameters derived from this experiment are:

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.

-

Kᵢ (Inhibition constant): An absolute measure of the affinity of the unlabeled competitor for the receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.[10]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the molar concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Caption: Logical relationship between binding components in a competition assay.

Experimental Design: A Self-Validating System

A robust experimental design is critical for generating trustworthy data. The following components must be carefully selected and prepared.

Receptor Source: Recombinant Cell Membranes

For precise pharmacological characterization, the ideal receptor source is a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to overexpress a single human monoamine transporter (hDAT, hNET, or hSERT). This approach offers significant advantages over native tissue by providing a high-density, homogenous population of the target receptor, eliminating confounding binding to other receptor subtypes.[9][11][12] The use of isolated cell membranes is generally preferred over intact cells for radioligand binding assays as it offers less variability and more stable experimental conditions.[11]

Radioligand and Competitor Selection

The choice of radioligand and the unlabeled competitors for defining non-specific binding are crucial.

| Target Transporter | Recommended Radioligand | Recommended Non-Specific Binding Agent |

| hDAT | [³H]WIN 35,428 or [³H]CFT | 10 µM Cocaine or GBR 12909 |

| hNET | [³H]Nisoxetine | 10 µM Desipramine |

| hSERT | [³H]Citalopram | 10 µM Fluoxetine or Citalopram |

Table 1: Recommended Reagents for Monoamine Transporter Binding Assays. The radioligand should be used at a concentration near its Kd value to ensure assay sensitivity. The non-specific binding agent is used at a high concentration to saturate all specific binding sites.[10]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for determining the Kᵢ of this compound.

Protocol 1: Preparation of Cell Membranes

This protocol details the isolation of membrane fractions from cultured cells expressing the target receptor.[12][13][14]

-

Cell Harvesting: Culture cells expressing the target receptor to ~90% confluency. Aspirate the media, wash with ice-cold PBS, and scrape cells into a conical tube. Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

-

Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4). Homogenize using a Dounce or Polytron homogenizer on ice.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[13]

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[13][14]

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.

-

Final Preparation: Resuspend the final washed pellet in a suitable Assay Buffer, which may contain a cryoprotectant like 10% sucrose for long-term storage.[13][14]

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[13][14]

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This assay is performed in a 96-well plate format.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare solutions of the radioligand (at a concentration of ~1x Kd) and the non-specific binding agent (at ~1000x Kd of the radioligand).

-

Thaw and dilute the membrane preparation in ice-cold Assay Buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well).[14]

-

-

Assay Plate Setup (in a final volume of 250 µL): [14]

-

Total Binding Wells: Add 50 µL Assay Buffer + 50 µL radioligand solution + 150 µL membrane suspension.

-

Non-Specific Binding (NSB) Wells: Add 50 µL non-specific binding agent solution + 50 µL radioligand solution + 150 µL membrane suspension.

-

Competitor Wells: Add 50 µL of each dilution of the test compound + 50 µL radioligand solution + 150 µL membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[14]

-

Termination by Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C, presoaked in 0.3% polyethyleneimine).[10][14]

-

Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[10][14]

Caption: High-level workflow for the competitive binding assay.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each data point, calculate the specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

-

-

Normalize Data: Express the specific binding in the competitor wells as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).

-

% Specific Binding = (Specific Binding in Competitor Well / Average Maximum Specific Binding) x 100

-

-

Non-Linear Regression: Plot the % Specific Binding versus the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[10][14]

-

Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ value.[10] The Kd of the radioligand must be known and should ideally be determined under the same experimental conditions via a saturation binding experiment.

Illustrative Data Presentation

The final data should be summarized in a clear, tabular format to facilitate interpretation of affinity and selectivity.

| Target | Test Compound Kᵢ (nM) | Reference Compound Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Selectivity Ratio (SERT Kᵢ / NET Kᵢ) |

| hDAT | Hypothetical Value | Cocaine: ~200 nM | Calculated Value | Calculated Value |

| hNET | Hypothetical Value | Desipramine: ~1 nM | Calculated Value | Calculated Value |

| hSERT | Hypothetical Value | Citalopram: ~1.5 nM | Calculated Value | Calculated Value |

Table 2: Example data summary table for this compound. Kᵢ values represent the geometric mean ± S.E.M. from at least three independent experiments. Selectivity ratios are calculated to quantify preference for one transporter over another.

Conclusion

This guide provides a rigorous and detailed methodology for determining the in vitro receptor binding affinity of this compound at the human dopamine, norepinephrine, and serotonin transporters. By adhering to these protocols, which emphasize proper experimental design, use of appropriate controls, and robust data analysis, researchers can generate high-quality, reliable affinity data. This information is indispensable for the initial pharmacological characterization of this novel compound and serves as a critical foundation for further non-clinical development and the exploration of its therapeutic potential.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)

- Puig-Domingo, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed.

- BenchChem. (2025). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. Benchchem.

- Sucic, S., & El-Kasaby, A. (Year N/A). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

- Sucic, S., & El-Kasaby, A. (Year N/A). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.

- Revvity. (Year N/A). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.

- McKenna, S., & Scopes, D. (Year N/A).

- Gifford Bioscience. (Year N/A). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- McKenna, S., & Scopes, D. (2025). Radioligand binding methods for membrane preparations and intact cells.

- CymitQuimica. (Year N/A). CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride. CymitQuimica.

- Lewin, A. H., et al. (Year N/A).

- Kim, J., et al. (Year N/A). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.

- University of Virginia School of Medicine. (Year N/A). Phenethylamines. University of Virginia School of Medicine.

- Garrido, N. M., et al. (Year N/A). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.

- Wikipedia. (Year N/A). Phenethylamine. Wikipedia.

- Lee, S., et al. (Year N/A).

- Sigma-Aldrich. (Year N/A). This compound | 21998-50-5. Sigma-Aldrich.

- Santa Cruz Biotechnology. (Year N/A). This compound | CAS 21998-50-5 | SCBT. Santa Cruz Biotechnology.

- Lee, S., et al. (Year N/A).

- American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society.

Sources

- 1. med.virginia.edu [med.virginia.edu]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride in Rodent Models

A Note to the Researcher: The following guide provides a comprehensive framework for investigating the pharmacokinetic profile of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. As of the latest literature review, specific pharmacokinetic data for this particular halogenated analog is not publicly available. Therefore, this document has been constructed by a Senior Application Scientist to serve as an expert-level, predictive guide. It leverages established principles of drug metabolism and pharmacokinetics, drawing parallels from the well-characterized parent compound, 2-phenylethylamine (PEA), and related halogenated derivatives. The protocols, data, and discussions herein are intended to model a robust scientific investigation into this compound of interest.

Introduction

2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[1] Its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of psychoactive compounds and therapeutics.[2] The introduction of a halogen, such as chlorine, onto the phenyl ring can significantly alter the compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity and potential toxicity.

This technical guide outlines a comprehensive approach to elucidating the pharmacokinetic profile of this compound in rodent models, specifically rats and mice. Understanding this profile is a critical step in preclinical drug development, providing essential data for dose selection, predicting human pharmacokinetics, and assessing the compound's safety and efficacy.[3]

Core Principles of the Investigation

A thorough pharmacokinetic study aims to characterize the journey of a drug through the body. This involves quantifying the drug's concentration in biological matrices over time to determine key parameters. The primary pillars of this investigation are:

-

Absorption: How the compound enters the bloodstream.

-

Distribution: Where the compound travels within the body.

-

Metabolism: How the body chemically modifies the compound.

-

Excretion: How the body eliminates the compound and its metabolites.

This guide will detail the experimental design, methodologies, and expected outcomes for each of these components.

Experimental Design and Methodologies

Animal Models

The choice of rodent species is a critical first step. Both rats and mice are commonly used in preclinical pharmacokinetic studies due to their physiological similarities to humans and well-established experimental protocols.[4]

-

Rat Model (e.g., Sprague-Dawley or Wistar): Often preferred for serial blood sampling due to their larger size, allowing for the collection of a complete pharmacokinetic profile from a single animal. This reduces inter-animal variability.

-

Mouse Model (e.g., C57BL/6 or CD-1): Useful for initial screening and when only small quantities of the test compound are available. Serial microsampling techniques can also be employed in mice.[5]

All animal procedures must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[6]

Dosing and Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) routes of administration should be investigated.

-

Intravenous (IV) Administration: Provides a direct measure of the compound's distribution and elimination without the variable of absorption. A typical dose for a discovery-phase study might be 1-5 mg/kg.

-

Oral (PO) Administration: Essential for determining oral bioavailability, a key parameter for orally administered drugs. A higher dose, typically 5-20 mg/kg, is often used to ensure measurable plasma concentrations.

The compound should be formulated in a suitable vehicle (e.g., saline, polyethylene glycol) to ensure solubility and stability.

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time curve. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

Typical Blood Sampling Schedule:

| Route | Time Points (hours) |

| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |

| PO | 0.25, 0.5, 1, 2, 4, 8, 24 |

Blood samples (approximately 100-200 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7]

Step-by-Step Bioanalytical Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Conditions (Hypothetical):

-

LC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.

-

Pharmacokinetic Data Analysis and Expected Profile

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Hypothetical Pharmacokinetic Parameters in Rats

The following tables present hypothetical pharmacokinetic data for this compound in rats, based on extrapolation from known data for PEA and related compounds.

Table 1: Intravenous Administration (1 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| C₀ | ng/mL | 450 ± 50 |

| t₁/₂ | h | 2.5 ± 0.5 |

| AUC₀-inf | ng*h/mL | 850 ± 100 |

| Cl | L/h/kg | 1.2 ± 0.2 |

| Vd | L/kg | 4.3 ± 0.7 |

Table 2: Oral Administration (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 350 ± 75 |

| Tmax | h | 1.0 ± 0.5 |

| t₁/₂ | h | 2.8 ± 0.6 |

| AUC₀-inf | ng*h/mL | 1800 ± 300 |

| F (%) | % | 21 ± 5 |

-

C₀: Initial plasma concentration after IV bolus.

-

t₁/₂: Elimination half-life.

-

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

Cl: Clearance.

-

Vd: Volume of distribution.

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

F (%): Oral bioavailability.

Discussion of the ADME Profile

Absorption

Based on the physicochemical properties of similar small molecule amines, 2-(4-Chlorophenyl)-2-phenylethylamine is expected to be readily absorbed from the gastrointestinal tract. However, like its parent compound PEA, it is likely to undergo significant first-pass metabolism in the gut wall and liver, which would result in a moderate oral bioavailability, as reflected in the hypothetical data.[2]

Distribution

The high hypothetical volume of distribution (Vd > 1 L/kg) suggests that the compound distributes extensively into tissues outside of the bloodstream. The presence of the lipophilic chlorine atom would likely enhance its ability to cross cell membranes, including the blood-brain barrier. Studies on the parent compound, PEA, have shown its presence in various tissues, including the brain, heart, kidney, and liver.[8]

Metabolism

The metabolism of 2-(4-Chlorophenyl)-2-phenylethylamine is anticipated to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Putative Metabolic Pathways:

-

Oxidative Deamination by Monoamine Oxidase (MAO): This is the primary metabolic pathway for PEA and many of its derivatives.[9] MAO-A and MAO-B are the two main isoforms, and the preference for one over the other can be influenced by the substitution pattern on the phenylethylamine scaffold. The initial product of this reaction would be the corresponding phenylacetaldehyde derivative, which is then rapidly oxidized to (4-chlorophenyl)acetic acid by aldehyde dehydrogenase.

-

Aromatic Hydroxylation by Cytochrome P450 (CYP) Enzymes: The presence of the aromatic ring makes it a substrate for CYP-mediated hydroxylation.[10] This can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. The chlorine substituent may influence the position of hydroxylation.

-

N-Acetylation: While less common for primary amines like this, N-acetylation is a possible metabolic route for some phenylethylamine derivatives.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyridazinone-phenethylamine derivatives as selective and orally bioavailable histamine H3 receptor antagonists with robust wake-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The measurement of beta-phenylethylamine in human plasma and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide: Initial Toxicological Assessment of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the initial toxicological assessment of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride (CAS No. 21998-50-5), a phenethylamine derivative. As novel psychoactive substances (NPS) and research chemicals with this scaffold continue to emerge, a structured, science-led approach to hazard identification is paramount for ensuring safety and guiding further development.[1][2][3] This document outlines a phased strategy, beginning with a foundational compound profile and proceeding through a tier of in vitro and in vivo assays designed to identify key toxicological liabilities. Methodologies for assessing cytotoxicity, genotoxicity, cardiovascular safety, metabolic drug-drug interaction potential, and acute systemic toxicity are detailed, emphasizing the rationale behind each experimental choice. The integration of these data points enables the construction of a preliminary risk assessment profile, fulfilling a critical step in the preclinical safety evaluation process.

Compound Profile and Structural Considerations

A thorough understanding of the test article is the foundation of any toxicological assessment. This compound is a structural derivative of phenethylamine, a well-known endogenous trace amine that acts as a central nervous system stimulant.[4][5] The core phenethylamine structure is associated with a broad class of psychoactive compounds that modulate monoamine neurotransmitter systems.[4][6]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 21998-50-5 | [7][8] |

| Molecular Formula | C₁₄H₁₄ClN·HCl | [8] |

| Molecular Weight | 268.19 g/mol | |

| Physical Form | Solid, white to off-white crystalline powder | [7] |

| Solubility | Soluble in water and organic solvents | [7] |

Structural Alerts and Predicted Liabilities: The chemical structure presents two key features that guide the toxicological strategy:

-